molecular formula C10H11ClO2 B1302640 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 4412-51-5

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No. B1302640
CAS RN: 4412-51-5
M. Wt: 198.64 g/mol
InChI Key: WMNQMPLCEZFODE-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the CAS Number: 4412-51-5 . Its IUPAC name is 2-(4-chlorobenzyl)-1,3-dioxolane . The compound has a molecular weight of 198.65 and is a white sticky solid .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a white sticky solid . It has a molecular weight of 198.65 . The compound’s IUPAC name is 2-(4-chlorobenzyl)-1,3-dioxolane , and its InChI code is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 .

Scientific Research Applications

Chemistry of Dioxolane Derivatives

Dioxolane derivatives, closely related to 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene, have been synthesized through reactions involving para-chloro derivatives of benzaldehyde. These derivatives undergo various chemical reactions, including bromination, dichlorocarbene addition, and epoxidation, highlighting their versatility in synthetic chemistry (Kerimov, 2001).

Tandem Processes and Structural Analysis

A study on 6-phenylfulvenes bearing dioxolan substituents showcases the compound's ability to convert into benz[f]indenes through cascade processes initiated by a thermally activated hydrogen shift. This demonstrates the potential of 1,3-dioxolan derivatives in facilitating complex chemical transformations (Alajarín et al., 2016).

Polymerization and Material Science

The copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with various vinyl monomers has been explored, resulting in copolymers with unique structural features and properties. This research opens up new avenues for the application of 1,3-dioxolane derivatives in the development of novel polymeric materials (Morariu & Bercea, 2004).

Catalysis

Research into the catalytic applications of 1,3-dioxolane derivatives includes studies on the oligomerization of ethylene and Friedel–Crafts alkylation of toluene, catalyzed by nickel complexes and ethylaluminium dichloride. These studies demonstrate the potential of dioxolane derivatives in catalyzing important chemical reactions, contributing to the advancement of catalytic chemistry (Budhai et al., 2013).

Synthesis of Functionally Substituted Aldehydes

The synthesis of 2-R-1,3-dioxanes from substituted aldehydes of the vanillin series has been achieved, showcasing the broad applicability of 1,3-dioxolane derivatives in synthesizing compounds with potential biological activity. This expands the utility of these derivatives in medicinal chemistry and drug development (Dikusar, 2013).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNQMPLCEZFODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373920
Record name 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene

CAS RN

4412-51-5
Record name 2-[(4-Chlorophenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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